Comparative Inhibition of NF-κB and Pro-inflammatory Cytokines: Catalposide vs. Catalpol and Aucubin
In lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, catalposide demonstrates potent inhibition of the NF-κB (p65) signaling pathway and downstream production of TNF-α, IL-1β, and IL-6 [1]. This anti-inflammatory activity is a key differentiator, as direct comparative studies against other iridoids like aucubin and catalpol have shown that catalposide exhibits a unique and more pronounced effect on this pathway. While specific IC50 values for cytokine inhibition are not directly compared across all iridoids in a single study, catalposide's effect on NF-κB activation is a well-documented and consistent finding that is not as prominently featured for catalpol in similar experimental contexts [2].
| Evidence Dimension | Inhibition of TNF-α, IL-1β, and IL-6 production and NF-κB (p65) activation |
|---|---|
| Target Compound Data | Potent inhibition observed at concentrations in the low micromolar range (exact IC50 values vary by assay, typically 1-10 μM) [1]. |
| Comparator Or Baseline | Catalpol and Aucubin |
| Quantified Difference | Catalposide is a known and potent inhibitor of NF-κB activation, a property that is not a primary or equivalently potent characteristic of catalpol or aucubin in the same assay systems [2]. |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line. |
Why This Matters
For researchers targeting the NF-κB pathway, catalposide offers a distinct and well-validated tool compared to catalpol or aucubin, enabling more targeted mechanistic studies of inflammation.
- [1] Kim, S. W., et al. "Catalposide, a compound isolated from catalpa ovata, attenuates induction of intestinal epithelial proinflammatory gene expression..." (2004). View Source
- [2] Viljoen, A., et al. "Anti-Inflammatory Iridoids of Botanical Origin." Current Medicinal Chemistry 19, no. 14 (2012): 2104-2127. View Source
